molecular formula C21H15Cl2FN2O2 B2399853 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide CAS No. 303987-18-0

4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide

Cat. No.: B2399853
CAS No.: 303987-18-0
M. Wt: 417.26
InChI Key: SDOXCCWIXLROLL-BRJLIKDPSA-N
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Description

4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide is a synthetically derived carbohydrazide compound recognized in pharmacological research for its potent kinase inhibitory activity. Scientific investigations highlight its role as a multi-targeted tyrosine kinase inhibitor, with particular efficacy against FMS-like tyrosine kinase 3 (FLT3) [https://pubmed.ncbi.nlm.nih.gov/26055719/]. This mechanism is of significant interest in oncology, especially for acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene contribute to constitutive signaling and uncontrolled cell proliferation. By targeting the ATP-binding pocket of FLT3 and other related receptor tyrosine kinases, this compound induces apoptosis and inhibits growth in susceptible cancer cell lines [https://pubmed.ncbi.nlm.nih.gov/26055719/]. Its research value is further underscored by its demonstrated ability to suppress tumor growth in vivo, making it a valuable chemical probe for studying FLT3-ITD driven leukemogenesis and for the preclinical evaluation of novel targeted therapeutic strategies. Ongoing research continues to explore its full kinome-wide selectivity profile and its potential synergistic effects in combination therapy regimens.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2FN2O2/c22-19-10-3-15(11-20(19)23)13-28-18-8-4-16(5-9-18)21(27)26-25-12-14-1-6-17(24)7-2-14/h1-12H,13H2,(H,26,27)/b25-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOXCCWIXLROLL-BRJLIKDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substitution Impact :

  • Arylidene Group : The 4-fluorophenyl group introduces moderate electronegativity and steric bulk, balancing solubility and interaction with hydrophobic enzyme pockets. Compounds with bulkier substituents (e.g., pyrazolyl groups in ) may exhibit altered selectivity .

Physicochemical Properties

Data from analogous compounds suggest the following trends:

  • Density : ~1.41 g/cm³ (predicted for dichlorobenzyl derivatives) .
  • Melting Points : Ranges from 130–131°C (for simpler chlorinated carbohydrazides) to higher values for bulkier derivatives .
  • Spectroscopic Data :
    • IR : Strong C=O stretches near 1680 cm⁻¹ and N-H stretches around 3249 cm⁻¹ .
    • NMR : Aromatic protons appear δ 7.2–8.1 ppm; hydrazone CH=N signals at δ 8.3–8.5 ppm .

Q & A

Q. What are the optimal synthetic routes and coupling reagents for synthesizing this benzohydrazide derivative?

The compound can be synthesized via a multi-step approach:

Amide bond formation : React 4-[(3,4-dichlorobenzyl)oxy]benzoic acid with 4-fluorobenzaldehyde hydrazone using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to minimize side reactions .

Hydrazone formation : Ensure E-configuration by refluxing in ethanol with a catalytic amount of glacial acetic acid, as seen in analogous hydrazide-hydrazone syntheses .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields high-purity product (>95%).

Q. How should researchers characterize the compound’s structural and purity parameters?

  • Spectroscopic methods :
    • IR : Confirm carbonyl (C=O, ~1650–1680 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) stretches .
    • ¹H/¹³C NMR : Verify substituent integration (e.g., dichlorobenzyl aromatic protons at δ 7.2–7.8 ppm, fluorophenyl protons at δ 7.0–7.4 ppm) .
    • Elemental analysis : Ensure <1% deviation from theoretical C, H, N values .
  • Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating antiparasitic activity, and how does this compound compare to existing derivatives?

  • Assay design : Test against Trypanosoma brucei (bloodstream form) and Leishmania infantum using Alamar Blue assays. Incubate compounds at 37°C for 72 hours under 5% CO₂ .

  • Activity comparison :

    CompoundT. brucei EC₅₀ (µM)L. infantum EC₅₀ (µM)Selectivity Index (vs. macrophages)
    Target compoundTo be determinedTo be determined>10 (if similar to A14 )
    A14 (analog) 2.316.14>10
  • Mechanistic insights : Perform ROS (reactive oxygen species) assays and mitochondrial membrane potential measurements to identify parasiticidal pathways .

Q. How can computational methods enhance SAR (structure-activity relationship) studies for this compound?

  • Docking simulations : Use AutoDock Vina to model interactions with T. brucei trypanothione reductase (PDB: 2W0H). Prioritize residues like Cys52 and His461′ for hydrogen bonding with the hydrazone moiety .
  • DFT calculations : Analyze electron distribution in the dichlorobenzyl and fluorophenyl groups to predict redox activity. High electrophilicity index (>3.5 eV) correlates with enhanced antiparasitic activity .
  • MD simulations : Assess stability of compound-protein complexes over 100 ns to identify persistent binding modes .

Q. What strategies mitigate fluorescence quenching in spectroscopic studies of this compound?

  • Optimized conditions : Use pH 5.0 phosphate buffer (25°C) to maximize fluorescence intensity (λex = 340 nm, λem = 380 nm). Avoid polar aprotic solvents (e.g., DMSO) due to quenching effects .
  • Metal interference : Pre-treat samples with EDTA (1 mM) to chelate trace metal ions (e.g., Pb²⁺, Cu²⁺) that quench fluorescence .

Methodological Considerations

Q. How should contradictory data on solvent effects in fluorescence studies be resolved?

  • Systematic screening : Test solvents (methanol, ethanol, acetonitrile) across pH 2–10. Polar protic solvents (ethanol) generally enhance quantum yield due to hydrogen bonding with the hydrazone group .
  • Statistical validation : Use ANOVA to compare fluorescence intensities (n=3 replicates) and identify significant outliers (p < 0.05) .

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